Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride
Description
Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate hydrochloride is a bicyclic heterocyclic compound featuring a fused thieno[3,4-c]pyrrole core. The molecule contains a dioxo group (2,2-dioxo) at the thiophene ring, an ethyl carboxylate ester at the 3a-position, and a hydrochloride salt. The stereochemistry (3aR,6aS) is critical for its biological activity and physicochemical properties .
Properties
IUPAC Name |
ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4S.ClH/c1-2-14-8(11)9-5-10-3-7(9)4-15(12,13)6-9;/h7,10H,2-6H2,1H3;1H/t7-,9-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIYDURQZJGFHN-KUSKTZOESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CNCC1CS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The primary approach involves the cyclization of a precursor compound under controlled conditions, followed by various purification steps to isolate the target molecule. Key reagents in this process might include organic acids, bases, and solvents tailored to support the intricate formation of the hexahydrothieno[3,4-c]pyrrole core.
Industrial Production Methods: Industrial-scale production of Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride involves optimization of the synthesis process to maximize yield and minimize impurities. This often entails the use of continuous flow reactors, automated reaction monitoring, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride is known to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions allow for the modification of its structure and the exploration of its reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, permanganates), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides, amines). Reaction conditions are meticulously controlled, often requiring specific temperatures, pressures, and solvents to achieve the desired transformations.
Major Products Formed: The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might yield sulfoxides or sulfones, while substitution reactions could result in the formation of various derivatives with altered functional groups.
Scientific Research Applications
Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride has garnered interest in several research domains:
Chemistry: In chemistry, it serves as a model compound for studying thieno and pyrrole chemistry, enabling researchers to investigate reaction mechanisms and develop new synthetic methodologies.
Biology: Its unique structure makes it a potential candidate for biological studies, particularly in exploring its interactions with enzymes and receptors, which could lead to the development of novel bioactive molecules.
Industry: Industrial applications include its use as an intermediate in the synthesis of complex organic compounds and as a potential additive in various chemical processes.
Mechanism of Action
When compared with similar compounds, Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride stands out due to its unique combination of thieno and pyrrole elements. Similar compounds might include other hexahydrothieno or pyrrole derivatives, but the specific configuration and functional groups present in this compound distinguish it from its peers.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of bicyclic heterocycles with fused pyrrole and sulfur-containing rings. Below is a comparison with structurally and functionally related analogs:
Structural Comparison
Physicochemical Properties
- Target Compound : Hydrochloride salt enhances water solubility. The dioxo group increases polarity, while the ethyl ester balances lipophilicity.
- CAS 2997-63-9 : Higher boiling point (533.2°C) and density (1.51 g/cm³) due to the pyrazole core and phenyl group .
- Ethyl 2-amino-6-Boc-thieno[2,3-c]pyridine-3-carboxylate: Boc protection reduces reactivity; molecular weight ~350 g/mol (estimated).
Biological Activity
Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole-3a-carboxylate;hydrochloride (CAS Number: 2490322-69-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNOS
- Molecular Weight : 269.75 g/mol
- Structure : The compound features a thieno[3,4-c]pyrrole core with two keto groups and an ethyl carboxylate moiety.
1. Antibacterial Activity
Several studies have demonstrated that derivatives of thieno[3,4-c]pyrrole exhibit significant antibacterial properties. For instance:
- A related compound showed activity against Staphylococcus aureus and Escherichia coli , comparable to standard antibiotics like gentamicin .
- The mechanism involves the inhibition of bacterial cell wall synthesis and interference with protein synthesis pathways.
2. Anti-inflammatory Effects
Compounds in the thieno[3,4-c]pyrrole class have also been investigated for their anti-inflammatory properties:
- In vitro studies indicated that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes involved in the inflammatory response. For example, one derivative exhibited an IC50 value of 0.1 µM against LOX in rat basophilic leukemia cells .
- Topical applications have shown promise in reducing inflammation markers in animal models of skin inflammation.
Case Study 1: Antibacterial Efficacy
A study conducted on a thieno[3,4-c]pyrrole derivative revealed:
- Objective : To evaluate the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess the inhibition zones.
- Results : The compound demonstrated significant inhibition against both bacterial strains with a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on the anti-inflammatory potential:
- Objective : To assess the effect on leukotriene synthesis.
- Methodology : Mouse ear edema model was used to evaluate the topical application.
- Results : The compound significantly reduced leukotriene levels and edema compared to control groups.
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Thieno Derivative | 65 |
The biological activity of Ethyl (3aR,6aS)-2,2-dioxo-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole is hypothesized to involve:
- Inhibition of key enzymes in bacterial metabolism.
- Modulation of inflammatory pathways through COX and LOX inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
